7-methyl-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-5-carboxylic acid
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Overview
Description
7-methyl-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes an imidazo ring fused to a pyrazine ring, with a carboxylic acid group and a methyl group attached. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
7-methyl-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,5-a]pyrazine core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
7-methyl-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its chemical properties make it useful in the development of materials with specific functionalities.
Mechanism of Action
The mechanism by which 7-methyl-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular functions. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
8-oxo-7H,8H-imidazo[1,5-a]pyrazine-5-carboxylic acid: Lacks the methyl group present in 7-methyl-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-5-carboxylic acid.
7-methyl-8-oxo-7H,8H-imidazo[1,5-a]pyrazine-6-carboxylic acid: Differs in the position of the carboxylic acid group.
Uniqueness
The presence of the methyl group in this compound contributes to its unique chemical properties, influencing its reactivity and interaction with biological targets.
Properties
CAS No. |
2680537-56-6 |
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Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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